N-[2-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-[2-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group, a trimethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Trimethoxyphenyl Group: This step involves the coupling of the oxazole intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Methylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxazole ring can be reduced under specific conditions to yield a dihydrooxazole derivative.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce dihydrooxazole derivatives.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The trimethoxyphenyl group, for instance, is known to interact with proteins such as tubulin and heat shock protein 90 (Hsp90), inhibiting their function . This interaction can disrupt cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole
Uniqueness
N-[2-(methylsulfanyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O5S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H22N2O5S/c1-24-15-9-12(10-16(25-2)19(15)26-3)14-11-17(27-22-14)20(23)21-13-7-5-6-8-18(13)28-4/h5-10,17H,11H2,1-4H3,(H,21,23) |
InChI Key |
QWMAGWBQQJFOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NC3=CC=CC=C3SC |
Origin of Product |
United States |
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